REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([OH:15])=[C:4](S(O)(=O)=O)[CH:5]=[C:6]([Cl:10])[C:7]=1[CH2:8][CH3:9].[N+:16]([O-])([OH:18])=[O:17]>>[Cl:1][C:2]1[C:7]([CH2:8][CH3:9])=[C:6]([Cl:10])[CH:5]=[C:4]([N+:16]([O-:18])=[O:17])[C:3]=1[OH:15]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C(=C(C=C(C1CC)Cl)S(=O)(=O)O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
have been preliminarily charged
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=CC(=C1CC)Cl)[N+](=O)[O-])O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 83.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |